5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide
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Description
Scientific Research Applications
Benzodiazepine Receptor Agonists
A series of derivatives designed for binding to benzodiazepine receptors were synthesized and evaluated for their anticonvulsant activity. These compounds, including those with a similar structure to the specified chemical, were found to show considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the potential utility of these molecules in exploring benzodiazepine pharmacology (Faizi et al., 2017).
EGFR Inhibitors in Cancer Research
Molecular studies on benzimidazole derivatives, including those resembling the specified chemical structure, have shown promising anti-cancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR). These studies involve detailed tautomeric properties, conformations, and molecular docking to understand the mechanism behind their anti-cancer properties (Karayel, 2021).
Photo-degradation Studies
Research on thiazole-containing compounds has revealed insights into their photo-degradation behavior, providing essential information on the stability and degradation pathways of pharmaceuticals. Such studies are crucial for understanding the longevity and efficacy of drugs under various environmental conditions (Wu, Hong, & Vogt, 2007).
Antimicrobial Screening
Thiazole and thiazolidine derivatives have been synthesized and screened for their antimicrobial properties. These compounds, including structures akin to the specified chemical, have shown potential in treating microbial diseases, particularly bacterial and fungal infections. This research opens new avenues for developing antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Corrosion Inhibition
Studies on methoxy-substituted phenylthienyl benzamidines have explored their use as corrosion inhibitors for carbon steel in acidic environments. Such research demonstrates the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Properties
IUPAC Name |
5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-17-7-4-13(20)10-16(17)18(24)22-9-8-15-11-26-19(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHYZIYSQZQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.